1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a thiadiazole ring substituted with a methoxyphenyl group and a methylsulfonylpiperidinyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then reacted with 1-(methylsulfonyl)piperidine-3-carboxylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3,4-thiadiazole: Lacks the piperidinyl and methylsulfonyl groups, resulting in different chemical properties and applications.
5-(1-(Methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole:
Uniqueness
1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-21-13-7-5-11(6-8-13)14-16-17-15(22-14)12-4-3-9-18(10-12)23(2,19)20/h5-8,12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLSGDUDNXYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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